tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-4-5-14(11-18)20-13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBDRFKBJLUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634742 | |
| Record name | tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643087-95-0 | |
| Record name | tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-aminophenol with tert-butyl 3-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles; reactions are often carried out in polar aprotic solvents like DMF or DMSO
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is a chemical compound with diverse applications in pharmaceutical development, biochemical research, drug formulation, and analytical chemistry . This compound, also known as N-Boc 3-(4'-aminophenoxy)piperidine, is utilized as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders .
Applications
tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is widely utilized in various research fields .
Pharmaceutical Development
tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate serves as a crucial building block in synthesizing various pharmaceuticals, especially in developing drugs that target neurological disorders .
Biochemical Research
In biochemical research, tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is used in studies that explore receptor interactions and signaling pathways. It helps researchers understand complex biological processes .
Drug Formulation
The tert-butyl ester form of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate can enhance the solubility and stability of active pharmaceutical ingredients, which makes it easier to formulate effective medications .
Analytical Chemistry
tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is employed as a standard in analytical methods, aiding in the quantification of related compounds in complex mixtures .
Material Science
This compound can be utilized to develop novel materials with specific functional properties, contributing to advancements in polymer science .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural analogs, their substituents, physical properties, and biological activities:
Key Observations
Substituent Position: The 3-position of the piperidine ring (target compound) vs.
Electronic Effects: Electron-withdrawing groups (e.g., fluorine in 4-fluorostyryl analogs) increase stability but reduce polarity compared to the amino group in the target compound . The 4-aminophenoxy group enhances hydrophilicity, making the compound more suitable for aqueous-phase reactions or biological systems .
Biological Activity: Compounds with tetrazole or carboxylic acid substituents (e.g., tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate) exhibit antidiabetic activity, whereas the target compound's amino group may enable different pharmacological interactions .
Synthesis and Purification: Analogs with bulky or halogenated substituents (e.g., 4-iodophenylcarbamoyloxy) show lower yields (21%) and purity, suggesting steric or electronic challenges during synthesis . The target compound’s aminophenoxy group may require specialized protection-deprotection strategies to avoid side reactions.
Biological Activity
tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Its structure features a piperidine ring substituted with a tert-butyl group and a 4-aminophenoxy moiety, which may contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways, which may result in therapeutic effects. For instance, the compound may exhibit inhibitory effects on specific proteases, which are critical in various biological processes.
Pharmacological Properties
Research indicates that compounds similar to this compound have shown:
- Antiviral Activity: Some derivatives have demonstrated inhibitory effects against viral enzymes, such as the main protease of SARS-CoV-2, suggesting potential applications in antiviral therapies .
- Anti-inflammatory Effects: Compounds within this class may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
- Antiviral Activity Against Influenza A: A study on similar piperidine derivatives reported low micromolar activity against the H1N1 influenza virus. This suggests that this compound could potentially be developed as an antiviral agent .
- Inhibition of Proteases: In silico studies indicated that certain piperidine derivatives could bind to the catalytic sites of viral proteases, inhibiting their activity. This mechanism is crucial for the development of antiviral drugs targeting viral replication .
- Structure-Activity Relationship (SAR) Analysis: Detailed SAR studies on related compounds revealed that modifications in the piperidine structure could significantly affect their biological activity, indicating that careful design of substituents can enhance efficacy against specific targets .
Data Table: Biological Activities of Similar Compounds
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:
- Step 1 : Introducing the tert-butoxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .
- Step 2 : Coupling the 4-aminophenoxy moiety using nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Optimization : Control reaction temperature (0–25°C) to minimize Boc deprotection. Use anhydrous solvents and nitrogen atmosphere for moisture-sensitive steps. Monitor progress via TLC or LC-MS.
Q. How can purity and structural integrity be validated during synthesis?
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization :
Q. What safety protocols are advised for handling this compound given limited toxicity data?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Crystallization : Diffuse diethyl ether into a saturated DCM solution to grow single crystals .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL for structure solution; analyze piperidine ring puckering (e.g., chair vs. boat) and hydrogen-bonding networks (e.g., NH···O=C interactions) .
Q. What strategies address discrepancies in spectroscopic data between synthetic batches?
- Contradiction Analysis :
- If ¹H-NMR shows multiple peaks for NH₂, assess residual moisture (e.g., via Karl Fischer titration).
- If LC-MS detects impurities >2%, optimize column chromatography gradients or repurify via recrystallization (e.g., ethanol/water) .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
Q. What methodologies assess the compound’s potential ecological impact despite limited data?
- Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl piperidine-carboxylates) to estimate biodegradability (OECD 301F test) and bioaccumulation (log P calculations) .
- Acute Toxicity Assays : Perform Daphnia magna 48-hr immobilization tests (EC₅₀) and algal growth inhibition (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
